(2-Nitropropane-2-sulfonyl)benzene
Description
(2-Nitropropane-2-sulfonyl)benzene is a nitroalkyl sulfonyl-substituted aromatic compound. Its structure consists of a benzene ring attached to a sulfonyl group, which is further bonded to a 2-nitropropane moiety. This combination of functional groups—nitro, sulfonyl, and alkyl—imparts unique physicochemical properties. Industrial applications may include use as a solvent, intermediate in organic synthesis, or analytical reference material, though specific uses require further validation .
Properties
CAS No. |
41774-06-5 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-nitropropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-9(2,10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JIDQBMYPROSJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with a nitrating agent such as a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group . The sulfonyl group can be introduced through sulfonation, where benzene is reacted with sulfur trioxide (SO3) in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Nitropropane-2-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, alkylation, and acylation.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Aminobenzene derivatives: Formed by the reduction of the nitro group.
Sulfonic acids: Formed by the oxidation of the sulfonyl group.
Scientific Research Applications
(2-Nitropropane-2-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biocatalysis: Employed in enzymatic reactions involving nitroalkanes.
Industrial Applications: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Nitropropane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (2-Nitropropane-2-sulfonyl)benzene and related compounds:
| Compound | Key Functional Groups | Structural Features |
|---|---|---|
| This compound | Nitro, sulfonyl, alkyl | Benzene + sulfonyl-linked 2-nitropropane |
| Nitrobenzene | Nitro | Benzene with direct nitro substitution |
| 2-Nitropropane (2-NP) | Nitro, alkyl | Aliphatic nitro compound (C3H7NO2) |
| 4-Nitroaniline | Nitro, amine | Benzene with nitro and amine groups (para) |
| Benzene sulfonamide | Sulfonyl, amine | Benzene + sulfonyl-linked amine |
Key Observations :
- The 2-nitropropane moiety may influence metabolic pathways, as seen in 2-NP, which is metabolically activated to carcinogenic intermediates .
Toxicity Profile
Toxicological data from analogous compounds provide critical insights:
Critical Analysis :
- However, metabolic cleavage of the sulfonyl-nitropropane bond could release 2-NP, posing carcinogenic risks .
- Unlike nitrobenzene, which primarily affects blood components, the alkyl-nitro structure may target hepatic tissues.
Implications :
- The target compound’s complex structure may limit broad industrial use but could serve niche roles in organic synthesis or chromatography.
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